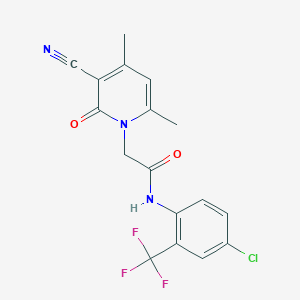

![molecular formula C20H26ClN3O B2504094 6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 380192-95-0](/img/structure/B2504094.png)

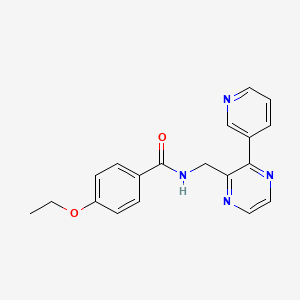

6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline" is a chemically synthesized molecule that appears to be related to the family of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The specific structure of this compound suggests that it may have unique properties and potential uses, which could be explored through synthesis and various chemical reactions.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of the exact compound , they offer insights into the synthesis of related quinoline derivatives. For instance, the first paper describes a one-pot synthesis of 2-chloro-3-substituted quinolines using tetrabutylammonium chloride-triggered 6-endo cyclization of o-alkynylisocyanobenzenes . This method could potentially be adapted to synthesize the compound of interest by modifying the substituents and reaction conditions to incorporate the tetramethylpiperidinyl group and the oxazino moiety.

Molecular Structure Analysis

The molecular structure of the compound includes several functional groups and a complex ring system, which likely contribute to its chemical behavior. The presence of a chloro group and a tetramethylpiperidinyl group attached to the quinoline core suggests that the compound could exhibit interesting electronic and steric properties. The oxazino ring fused to the quinoline might also affect the molecule's conformation and reactivity.

Chemical Reactions Analysis

The second paper provides information on the reactivity of similar quinoline derivatives, specifically 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones . These compounds were shown to undergo various reactions with nucleophilic and non-nucleophilic bases, leading to substitution, elimination, or isomerization products. By analogy, the compound may also be reactive towards nucleophiles and bases, potentially leading to a range of derivatives through similar reaction pathways.

Physical and Chemical Properties Analysis

While the papers do not provide specific data on the physical and chemical properties of the compound "6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline," they do discuss the properties of related compounds. For example, the physicochemical and spectral characteristics of the synthesized quinazolinones were determined and discussed in the second paper . These characteristics are essential for understanding the behavior of the compounds in different environments and could be used as a reference for predicting the properties of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques : This compound is involved in the synthesis of complex chemical structures. For instance, research has shown methods for synthesizing related structures like 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and 3,4-dihydro-2H,6H-[1,3]-oxazino[2,3-b]quinazolin-6-one, demonstrating the compound's utility in creating diverse heterocyclic compounds (Chern et al., 1988).

Coordination Chemistry : It has been used in coordination chemistry, particularly in studying its interaction with metals like zinc and mercury. This research highlights its adaptability in various coordination environments, which is crucial in the field of inorganic chemistry (Ardizzoia et al., 2010).

Novel Compound Synthesis : The compound plays a role in the creation of novel chemical structures, such as dihydroxy-9H-purin and pteridine derivatives, indicating its significance in organic synthesis and potential pharmaceutical applications (Nami et al., 2017).

Photovoltaic Properties : Research has also explored its use in photovoltaic applications. Studies on derivatives of quinoline, which is structurally related to the compound , have shown potential in organic-inorganic photodiode fabrication, suggesting its possible application in renewable energy technologies (Zeyada et al., 2016).

Antiprotozoal Activity : Some derivatives of the compound have been investigated for their antiprotozoal activity, specifically against Plasmodium falciparum, the parasite responsible for malaria. This indicates potential applications in the development of new antimalarial drugs (Meyer & Geffken, 2004).

Eigenschaften

IUPAC Name |

6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-2,4-dihydropyrido[3,2-h][1,3]benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN3O/c1-19(2)9-14(10-20(3,4)23-19)24-11-13-8-16(21)15-6-5-7-22-17(15)18(13)25-12-24/h5-8,14,23H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJYOXCDRAMZEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)N2CC3=CC(=C4C=CC=NC4=C3OC2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]butanamide](/img/structure/B2504013.png)

![N-(1-Cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B2504015.png)

![3-(3,4-dimethoxyphenethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2504019.png)

![6-(Aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylic acid](/img/structure/B2504022.png)

![4-methyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2504025.png)

![4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2504030.png)